NSD2 PWWP1 Domain Binding Affinity: A Quantified Differentiation Point
This compound demonstrates direct binding to the NSD2 PWWP1 domain with a dissociation constant (Kd) of 14 nM, as measured by surface plasmon resonance (SPR) [1]. In contrast, structurally related piperidine-2,4-dione derivatives lacking the pyrrol-2-ylmethyl substitution show markedly weaker engagement: a representative compound tested against the human NSD3 PWWP1 domain exhibited a Kd of 650,000 nM (650 µM), representing a >46,000-fold reduction in affinity [2]. This quantifies the functional impact of the specific N-substitution pattern present in the target compound.
| Evidence Dimension | NSD2/NSD3 PWWP1 domain binding affinity |
|---|---|
| Target Compound Data | Kd = 14 nM (NSD2 PWWP1) |
| Comparator Or Baseline | Kd = 650,000 nM (NSD3 PWWP1; related piperidine-2,4-dione derivative) |
| Quantified Difference | ~46,400-fold higher affinity for target compound |
| Conditions | SPR assay; target = human NSD2 PWWP1 domain; comparator target = human NSD3 PWWP1 domain |
Why This Matters
This nanomolar binding affinity enables interrogation of NSD2-PWWP1-mediated epigenetic regulation at physiologically relevant concentrations, whereas analogs with micromolar or weaker affinity are unsuitable for cellular target engagement studies.
- [1] BindingDB. BDBM50627889 (CHEMBL5440549): Binding affinity to NSD2 PWWP1 domain, Kd = 14 nM. ChEMBL-curated entry. 2024. View Source
- [2] BindingDB. BDBM50608081 (CHEMBL5270364): Binding affinity to human NSD3 PWWP1 domain, Kd = 650,000 nM. 2024. View Source
